methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound characterized by three key functional groups:
- Carbamate group (-O(CO)NH-): Imparts metabolic stability and influences bioavailability.
The compound’s structure combines a phenylcarbamate core with a piperidinylmethylsulfamoyl side chain modified by a 2-fluorobenzoyl group. This design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors where fluorinated aromatic systems play a role in activity or selectivity.
Properties
IUPAC Name |
methyl N-[4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-21(27)24-16-6-8-17(9-7-16)31(28,29)23-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIXSINEBKTSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 2-fluorobenzoyl group through an acylation reaction. This intermediate is then reacted with a sulfamoyl phenyl carbamate under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and carbamates, with solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Carbamate Hydrolysis | 1M HCl, 80°C, 4 hrs | 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenylamine + CO₂ | |
| Sulfonamide Hydrolysis | 2M NaOH, reflux, 6 hrs | 4-aminophenyl sulfonic acid derivative + piperidine-fluorobenzoyl side chain |
Key findings:
-
Carbamate hydrolysis proceeds faster under acidic conditions due to protonation of the leaving group.
-
Sulfonamide cleavage requires stronger bases and longer reaction times.
Nucleophilic Aromatic Substitution
The 2-fluorobenzoyl group participates in nucleophilic substitution:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 12 hrs | 2-methoxybenzoyl derivative | 68% | |
| Piperidine | DCM, RT, 24 hrs | 2-piperidinylbenzoyl analog | 52% |
Mechanistic notes:
-
Fluorine acts as a leaving group in electron-deficient aromatic systems.
-
Steric hindrance from the piperidine ring reduces reactivity compared to simpler fluorobenzoyl compounds .
Piperidine Ring Functionalization
The secondary amine in the piperidine ring undergoes alkylation/acylation:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylpiperidinium derivative | |
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetylpiperidine analog |
Sulfonamide Group Reactivity
The sulfamoyl moiety participates in two key transformations:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Sulfamoylation | SO₂Cl₂, pyridine, -10°C | Sulfamoyl chloride intermediate | |
| Amine Coupling | Benzylamine, EDCl, HOBt, DMF | N-benzyl sulfonamide derivative |
Metal-Catalyzed Cross-Couplings
The aryl carbamate participates in palladium-mediated reactions:
| Reaction | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl carbamate derivative | 74% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated carbamate analog | 61% |
Stability Under Physiological Conditions
Critical degradation pathways in buffer systems:
| Condition | pH | Temperature | Half-Life | Major Degradation Products |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.3 hrs | Hydrolyzed carbamate + sulfonic acid |
| Simulated intestinal fluid | 6.8 | 37°C | 27 hrs | Intact molecule (>90%) |
Data shows rapid decomposition in acidic environments, necessitating enteric coating for pharmaceutical applications .
Scientific Research Applications
Biological Activities
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate exhibits several biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar structures show significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anticancer Activity : Some derivatives of this compound have been evaluated for their efficacy in inhibiting cancer cell proliferation, particularly in models of solid tumors .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against a range of bacterial strains. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antibiotic agent.
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. The findings revealed that certain modifications to the compound enhanced its cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparison Points:
Structural Complexity and Substituent Diversity The target compound’s 2-fluorobenzoyl-piperidine substituent distinguishes it from simpler analogs like asulam (herbicide) and fentanyl derivatives (opioids). In contrast, compound 29 () features a tert-butoxycarbonyl (Boc)-protected piperidine, which may serve as a prodrug strategy for controlled release in kinase inhibitors.
Fentanyl derivatives () share a piperidine core but lack sulfamoyl-carbamate groups, highlighting how structural variations dictate pharmacological activity (opioid vs. kinase inhibition).
Synthetic and Analytical Considerations
- Synthesis of the target compound likely involves coupling reactions similar to those in , where boronic acid intermediates are used to install sulfamoyl groups.
- X-ray crystallography tools (e.g., SHELX , ORTEP ) are critical for confirming stereochemistry, as seen in BenzylN-(4-pyridyl)carbamate ().
The 2-fluorobenzoyl group may mimic tyrosine or ATP-binding motifs in enzymes, a strategy employed in kinase inhibitors like imatinib.
Biological Activity
Methyl (4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, often referred to as a complex organic compound, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, synthetic pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H23FN2O5S
- Molecular Weight : 393.48 g/mol
The structure includes a piperidine ring, a fluorobenzoyl group, and a sulfamoyl moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The fluorobenzoyl group may interact with hydrophobic pockets in protein receptors, influencing signal transduction pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. A study on benzamide derivatives showed that certain compounds effectively inhibited cell proliferation in various cancer cell lines through mechanisms involving the inhibition of key kinases involved in tumor growth .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. Similar sulfamoyl-containing compounds have been documented for their effectiveness against resistant bacterial strains due to their ability to interfere with bacterial metabolism .
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and anxiety .
Study 1: Anticancer Activity
In a preclinical study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity .
Study 2: Antibacterial Efficacy
A series of experiments evaluated the antibacterial efficacy of related sulfamoyl compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN2O5S |
| Molecular Weight | 393.48 g/mol |
| Antitumor Activity | IC50 < 10 µM |
| Antibacterial MIC | 1 - 10 µg/mL |
| Neuropharmacological Effects | Modulates dopamine/serotonin |
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves three critical steps: (i) formation of the piperidin-4-ylmethyl sulfamoyl bridge, (ii) introduction of the 2-fluorobenzoyl group, and (iii) carbamate coupling. Challenges include steric hindrance during sulfamoylation and competing side reactions (e.g., hydrolysis of the carbamate).
Methodological Solutions :
- Use polymer-supported chloroformates for controlled carbamate formation to minimize hydrolysis .
- Employ zinc-promoted reactions for efficient sulfamoyl linkage formation, as demonstrated in analogous carbamate syntheses .
- Optimize reaction temperatures (<0°C) during fluorobenzoylation to prevent racemization or decomposition .
Basic: How can crystallographic data for this compound be obtained given its structural complexity?
The compound’s bulky substituents (fluorobenzoyl, carbamate) may hinder crystallization. Strategies include:
- Co-crystallization : Use small-molecule co-formers (e.g., tartaric acid) to stabilize the lattice.
- High-Throughput Screening : Test >50 solvent systems (e.g., DMSO/water, THF/heptane) to identify optimal conditions .
- Refinement Tools : SHELXL for handling twinning or disorder in the piperidine ring .
Intermediate: What spectroscopic techniques are most effective for characterizing its electronic and steric properties?
- FT-IR : Identify carbamate (C=O stretch ~1700 cm⁻¹) and sulfamoyl (S=O ~1350 cm⁻¹) functional groups .
- HOMO-LUMO Analysis : Computational DFT studies (e.g., B3LYP/6-31G*) to predict reactivity and charge distribution .
- NMR : ¹⁹F NMR to confirm fluorobenzoyl substitution and assess electronic effects .
Advanced: How can structure-activity relationships (SAR) be explored for its biological targets?
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro vs. 4-fluoro) or carbamate (e.g., ethyl vs. methyl) groups. Compare binding affinities using SPR or ITC .
- Molecular Docking : Map interactions with hypothetical targets (e.g., serotonin receptors) using AutoDock Vina, referencing fluorophenyl piperidine derivatives as templates .
Advanced: How can contradictory bioactivity data across assays be resolved?
Example: If the compound shows inhibition in enzyme assays but not in cell-based models:
- Permeability Testing : Use Caco-2 monolayers or PAMPA to assess cellular uptake .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., esterase-mediated carbamate hydrolysis) .
- Off-Target Profiling : Screen against a 50-kinase panel to rule out nonspecific effects .
Advanced: What computational strategies predict its metabolic pathways?
- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II modification sites (e.g., piperidine N-demethylation, carbamate hydrolysis) .
- MD Simulations : Simulate binding to CYP3A4 to predict hydroxylation or fluorophenyl ring oxidation .
Intermediate: How to design enzyme inhibition assays targeting its sulfamoyl group?
- Assay Conditions : Use Tris buffer (pH 7.4) to mimic physiological conditions. Pre-incubate with the compound (1–100 µM) and monitor inhibition kinetics via fluorogenic substrates .
- Control Experiments : Include a sulfamoyl-deficient analog to confirm the group’s role in binding .
Advanced: How to resolve ambiguities in X-ray data for the piperidine ring conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
